2-aminopyridine-3,5-dicarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

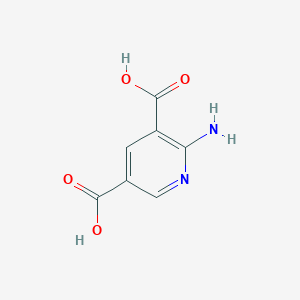

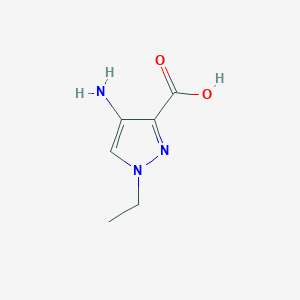

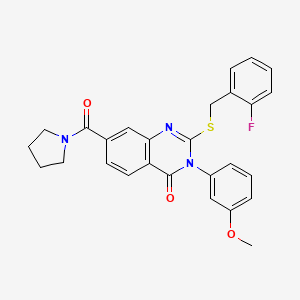

2-aminopyridine-3,5-dicarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position and carboxylic acid groups at the 3- and 5-positions.

Mecanismo De Acción

Target of Action

2-Aminopyridine-3,5-dicarboxylic Acid is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

It is known that this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may interact with multiple biochemical pathways.

Result of Action

Given its use in the synthesis of diverse biological molecules , it is likely that this compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound’s action may be influenced by factors such as the presence of other compounds and the physical and chemical conditions of the environment.

Análisis Bioquímico

Biochemical Properties

2-Aminopyridine-3,5-dicarboxylic Acid is known for its role in the synthesis of diverse biological molecules . It interacts with various enzymes and proteins, serving as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Cellular Effects

This compound has been used as a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to permeate biological membranes, particularly in bacteria . This allows it to significantly outperform NAI when probing RNA structure in vivo .

Temporal Effects in Laboratory Settings

It has been noted for its efficiency and accuracy, suggesting that it may rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Transport and Distribution

This compound has shown an increased ability to permeate biological membranes, particularly in bacteria . This suggests that it may have a significant impact on its transport and distribution within cells and tissues.

Subcellular Localization

Given its ability to permeate biological membranes, it may be distributed across various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with ammonia or an amine source. One common method includes the use of a metal catalyst to facilitate the amination reaction. For example, the reaction of pyridine-3,5-dicarboxylic acid with ammonia in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include crystallization and recrystallization steps to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-aminopyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-aminopyridine-3,5-dicarboxylic acid has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

2-aminopyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.

Pyridine-3,5-dicarboxylic acid: Lacks the amino group, limiting its biological activity.

2,6-diaminopyridine: Contains two amino groups, which can lead to different reactivity and applications.

Uniqueness

2-aminopyridine-3,5-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and functionality. This makes it a valuable compound for various applications in chemistry, biology, and materials science .

Propiedades

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPFCOWTKBYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide](/img/structure/B2757648.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)

![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)

![1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2757656.png)

![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)